6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with chlorine, ethyl, and methyl substituents at specific positions.
Preparation Methods
The synthesis of 6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions and can be carried out under reflux or microwave irradiation to enhance the reaction rate and yield .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high purity and yield. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can prevent the continuous activation and overexpression of TRKs, thereby exerting anticancer effects .
Comparison with Similar Compounds
6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: This compound has similar structural features but differs in the position of substituents, leading to variations in biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, which can exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-chloro-2-ethyl-4-methylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-3-13-5-7-6(2)4-8(10)11-9(7)12-13/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSODQIZOCJEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=NC2=N1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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